Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-phenylbutan-2-amine structure
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
CAS-nummer:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28

2-phenylbutan-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
    • EINECS 244-805-7
    • NSC-55893
    • DTXSID60944794
    • 2-phenyl-2-butylamine
    • Z449373366
    • NS00050578
    • (1-Methyl-1-phenylpropyl)amine
    • AKOS004119629
    • NSC55893
    • Benzenemethanamine, alpha-ethyl-alpha-methyl-
    • (+/-)-2-Amino-2-phenylbutane
    • NS-01141
    • 6948-04-5
    • MFCD00267777
    • 2-phenylbutan-2-amine
    • (+/-)-alpha-Ethyl-alpha-methylbenzylamine
    • (+/-)-1-Methyl-1-phenylpropylamine
    • Benzylamine, alpha-ethyl-alpha-methyl-
    • SNS22EB6X3
    • XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SCHEMBL155932
    • (1)-1-Methyl-3-phenylpropylamine
    • EN300-72324
    • alpha-Ethyl-alpha-methylbenzenemethanamine
    • AKOS022476877
    • 832-449-0
    • MDL: MFCD00267777
    • Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
    • InChI-sleutel: XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • LACHT: NC(C)(C1C=CC=CC=1)CC

Berekende eigenschappen

  • Exacte massa: 149.12000
  • Monoisotopische massa: 149.120449483Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 26Ų

Experimentele eigenschappen

  • PSA: 26.02000
  • LogboekP: 2.97080

2-phenylbutan-2-amine Beveiligingsinformatie

2-phenylbutan-2-amine Prijsmeer >>

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OTAVAchemicals
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OTAVAchemicals
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